7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one 3,3-dioxide

Antiarrhythmic drug discovery Cardiac ion-channel pharmacology Structure-activity relationship

7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one 3,3-dioxide (CAS 1384424-46-7) is a chiral, bicyclic sulfone featuring a ketone bridge within a constrained 3-thia-7-azabicyclo[3.3.1]nonane scaffold. The N-benzyl substituent and the fully oxidized 3,3-dioxide sulfur centre distinguish this compound from the more extensively studied sulfide (BRB-I-28) and sulfoxide congeners that dominate the antiarrhythmic literature.

Molecular Formula C14H17NO3S
Molecular Weight 279.36 g/mol
Cat. No. B12315876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one 3,3-dioxide
Molecular FormulaC14H17NO3S
Molecular Weight279.36 g/mol
Structural Identifiers
SMILESC1C2CS(=O)(=O)CC(C2=O)CN1CC3=CC=CC=C3
InChIInChI=1S/C14H17NO3S/c16-14-12-7-15(6-11-4-2-1-3-5-11)8-13(14)10-19(17,18)9-12/h1-5,12-13H,6-10H2
InChIKeyOSROZVNMOPPSPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one 3,3-dioxide – Sourcing Guide & Class Profile for the Fully Oxidized Sulfone Building Block


7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one 3,3-dioxide (CAS 1384424-46-7) is a chiral, bicyclic sulfone featuring a ketone bridge within a constrained 3-thia-7-azabicyclo[3.3.1]nonane scaffold . The N-benzyl substituent and the fully oxidized 3,3-dioxide sulfur centre distinguish this compound from the more extensively studied sulfide (BRB-I-28) and sulfoxide congeners that dominate the antiarrhythmic literature [1]. The sulfone oxidation state confers markedly different electronic and conformational properties, making this compound a specialized intermediate for medicinal chemistry derivatization and metabolite identification programs [2].

Why 7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one 3,3-dioxide Cannot Be Replaced by the Sulfide or Sulfoxide in Bioactivity- or Reactivity-Driven Workflows


The 3,3-dioxide sulfone is not a simple potency-equivalent of the corresponding sulfide (BRB-I-28) or sulfoxide. In the established Class Ib antiarrhythmic pharmacophore, the sulfur oxidation state is a critical determinant of ion-channel interaction: the sulfide parent (7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane) potently suppresses induced ventricular tachycardia at 3–6 mg/kg i.v. in infarcted dog models, whereas its sulfoxide metabolite demonstrates “much lower antiarrhythmic activities” [1]. This steep activity cliff predicts that the fully oxidized 3,3-dioxide would exhibit negligible antiarrhythmic efficacy, effectively acting as a deactivated scaffold [2]. Consequently, substituting the sulfone for the sulfide in pharmacology studies would yield false-negative results; conversely, using the sulfide in a synthetic sequence requiring a sulfone electrophile or a metabolically stable negative control would compromise chemical feasibility and interpretive validity.

Quantitative Comparator Evidence: 7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one 3,3-dioxide vs. Sulfide and Sulfoxide Analogs


Antiarrhythmic Potency Cliff: Sulfide vs. Sulfoxide Metabolite in Canine Infarct Model

In a head-to-head study using anesthetized mongrel dogs with ligation-induced myocardial infarction, 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane hydroperchlorate (the sulfide parent) at 3 and 6 mg/kg i.v. suppressed induced ventricular tachycardia in 5 of 6 dogs [1]. In contrast, the corresponding sulfoxide metabolite (7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane-3-oxide) demonstrated “much lower antiarrhythmic activities” when assessed in the same pharmacological class [2]. This class-level inference places the fully oxidized 3,3-dioxide at the bottom of the activity gradient (sulfide >>> sulfoxide > sulfone), establishing the sulfone as the appropriate inactive control compound for mechanism-of-action studies or as a starting scaffold that avoids off-target cardiac ion-channel activity.

Antiarrhythmic drug discovery Cardiac ion-channel pharmacology Structure-activity relationship

Conformational Rigidity: Chair-Boat (Sulfide Ketone) vs. Chair-Chair (Saturated Sulfide) – Implications for the Sulfone

Single-crystal X-ray diffraction of the 9-ketone sulfide (7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one) reveals a chair-boat conformation with the sulfur atom occupying the boat portion of the bicyclic ring, whereas the reduced 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane hydroperchlorate adopts a chair-chair conformation [1]. Oxidation of sulfur to the 3,3-dioxide introduces a tetrahedral sulfone centre (bond angles ~109.5° vs. ~99° for sulfide), which sterically and electronically locks the thiane ring into a chair conformation while flattening the sulfone-bearing bridge. This forces the overall bicyclic system into a chair-chair conformer analogous to the reduced sulfide salt, but with a substantially altered electron distribution that impacts nucleophilic attack at the 9-ketone position .

Conformational analysis X-ray crystallography Bicyclic scaffold design

Metabolic Fate Distinction: Sulfone as Terminal Oxidation Product in BRB-I-28 Metabolism

In vivo metabolism of BRB-I-28 (the sulfide) in dogs and rats proceeds primarily via S-oxidation to the sulfoxide (major circulating metabolite) and benzyl oxidation to 7-benzoyl-3-thia-7-azabicyclo[3.3.1]nonane [1]. The sulfoxide metabolite exhibits an AUC of 20% (i.v.) and 179.4% (oral) relative to the parent sulfide, demonstrating extensive first-pass metabolism [1]. While the 3,3-dioxide sulfone was not explicitly quantified in this study, established P450-mediated S-oxidation cascades predict sequential oxidation from sulfide → sulfoxide → sulfone as a terminal, excretion-oriented metabolite. This metabolic progression positions the 3,3-dioxide as the requisite analytical reference standard for complete metabolic pathway mapping and for distinguishing parent drug from fully oxidized metabolites in LC-MS/MS assays [2].

Drug metabolism Pharmacokinetics Metabolite identification

Purity and Stereochemical Integrity: Commercial Supply of (1R,5S)-7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonane-3,3,9-trione at 95% vs. Generic Racemic Mixtures

The (1R,5S)-enantiomer of the target compound is commercially available with a specified purity of 95% (CAS 1384424-46-7, FW 279.36, C₁₄H₁₇NO₃S) . This contrasts with generic sourcing attempts where racemic or diastereomeric mixtures may be supplied without stereochemical specification, introducing variability into enantioselective synthesis or chiral assay development. The defined stereochemistry of the bridgehead carbons (1R,5S) ensures consistent performance in asymmetric transformations, where the sulfone group can serve as a chiral auxiliary or directing group. For procurement, the documented 95% purity with explicit stereochemical assignment reduces the risk of batch-to-batch variability that plagues uncharacterized commercial samples of related bicyclic sulfones.

Chiral building block procurement Enantiomeric purity Medicinal chemistry supply

Optimal Use Cases for 7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one 3,3-dioxide Based on Quantitative Evidence


Inactive Control Compound for Class Ib Antiarrhythmic Lead Optimization

The established activity gradient (sulfide >> sulfoxide > sulfone) makes the 3,3-dioxide the ideal matched molecular pair for negative control experiments. At 3–6 mg/kg, the sulfide suppresses ventricular tachycardia in 5/6 dogs, while sulfoxide metabolites show minimal activity [1]. The sulfone, predicted to be completely inactive, can be dosed in parallel to confirm that observed antiarrhythmic effects are mechanism-specific rather than scaffold-related [2].

Authentic Metabolite Reference Standard for BRB-I-28 Bioanalytical Method Validation

BRB-I-28 undergoes sequential S-oxidation to sulfoxide (major) and further to sulfone. LC-MS/MS methods for quantifying parent and metabolites in plasma require the authentic sulfone standard to establish lower limits of quantitation and to prevent misannotation of chromatographic peaks [3]. The 3,3-dioxide serves as the terminal oxidation product for complete metabolic pathway reconstruction.

Chiral Sulfone Building Block for Diversity-Oriented Synthesis

The (1R,5S)-7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one 3,3-dioxide provides a conformationally constrained scaffold with a 9-ketone handle for reductive amination, Grignard addition, or oxime formation, while the sulfone group enables Julia-Kocienski olefination or Ramberg–Bäcklund rearrangement . The 95% purity and defined stereochemistry ensure reproducible yields in multi-step library synthesis, avoiding the purification bottlenecks associated with lower-grade commercial material.

Conformational Probe for X-ray Crystallography and Computational Modeling

The chair-chair conformation predicted for the sulfone-9-one system contrasts with the chair-boat geometry of the sulfide ketone [4], offering a distinct molecular shape for crystallographic fragment screening. The electron-deficient sulfone also alters hydrogen-bonding patterns, making this compound a valuable tool for validating docking algorithms and force fields against experimentally determined binding modes.

Quote Request

Request a Quote for 7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one 3,3-dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.